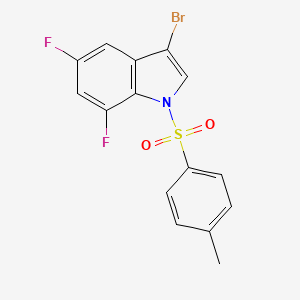

3-bromo-5,7-difluoro-1-tosyl-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-5,7-difluoro-1-(4-methylphenyl)sulfonylindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10BrF2NO2S/c1-9-2-4-11(5-3-9)22(20,21)19-8-13(16)12-6-10(17)7-14(18)15(12)19/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVWAQDSXPNIJKF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2C=C(C3=C2C(=CC(=C3)F)F)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10BrF2NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Bromo 5,7 Difluoro 1 Tosyl 1h Indole and Advanced Analogs

Strategies for Indole (B1671886) Core Formation with Pre-functionalized Aromatic Precursors

The construction of the indole nucleus, particularly one bearing fluorine substituents, often begins with appropriately functionalized aniline (B41778) derivatives. The Fischer indole synthesis is a classic and versatile method for this transformation, involving the reaction of a (substituted) phenylhydrazine (B124118) with an aldehyde or ketone under acidic conditions. wikipedia.org For the synthesis of a 5,7-difluoroindole (B1306068) core, a logical starting material is 2,4-difluoroaniline (B146603).

The general mechanism of the Fischer indole synthesis commences with the formation of a phenylhydrazone from the reaction of phenylhydrazine and a carbonyl compound. This intermediate then tautomerizes to an enamine, which, upon protonation, undergoes a researchgate.netresearchgate.net-sigmatropic rearrangement. The subsequent loss of ammonia (B1221849) and cyclization leads to the formation of the aromatic indole ring. wikipedia.org

Table 1: Key Reactions in Fischer Indole Synthesis

| Step | Reaction Type | Intermediates | Key Features |

| 1 | Condensation | Phenylhydrazone | Formation of C=N bond |

| 2 | Tautomerization | Enamine | Isomerization to a more reactive form |

| 3 | researchgate.netresearchgate.net-Sigmatropic Rearrangement | Di-imine | Formation of a new C-C bond |

| 4 | Cyclization and Aromatization | Aminoacetal | Ring closure and elimination of ammonia |

While starting with pre-fluorinated precursors like 2,4-difluoroaniline is a common strategy, direct fluorination of aromatic systems offers an alternative, metal-free approach. Electrophilic fluorination reagents, such as those containing a nitrogen-fluorine (N-F) bond, have become increasingly popular due to their relative stability and safety compared to elemental fluorine. wikipedia.org Reagents like N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are capable of delivering an electrophilic fluorine species to electron-rich aromatic rings. wikipedia.org

The mechanism of electrophilic fluorination is thought to proceed via an SN2-type pathway or a single-electron transfer (SET) process, where the electron-rich aromatic ring acts as the nucleophile attacking the electrophilic fluorine source. wikipedia.org The regioselectivity of such reactions is governed by the electronic and steric properties of the substituents already present on the aromatic ring. For the synthesis of difluorinated anilines, a multi-step fluorination approach or the use of directing groups may be necessary to achieve the desired 2,4-difluoro substitution pattern prior to indole formation.

The C-3 position of the indole ring is highly nucleophilic and readily undergoes electrophilic substitution. For the introduction of a bromine atom at this position, a variety of brominating agents can be employed. N-Bromosuccinimide (NBS) is a mild and highly effective reagent for the regioselective bromination of indoles at the C-3 position. orgsyn.org

The reaction is typically carried out in a suitable solvent, such as tetrahydrofuran (B95107) (THF), at reduced temperatures to control reactivity and minimize side reactions. The high reactivity of the indole C-3 position often allows for this transformation to proceed without the need for a catalyst. For substrates with sensitive functional groups or those prone to over-bromination, careful control of reaction conditions and stoichiometry is crucial. The presence of an N-protecting group can influence the reactivity of the indole ring, a factor that will be discussed in a subsequent section.

Table 2: Common Reagents for Regioselective C-3 Bromination of Indoles

| Reagent | Abbreviation | Typical Conditions | Notes |

| N-Bromosuccinimide | NBS | THF, 0 °C to rt | Mild and selective for the C-3 position. |

| Bromine | Br₂ | Acetic acid or CH₂Cl₂ | More reactive, can lead to over-bromination. |

| Pyridinium bromide perbromide | Py-Br₃ | THF or CH₂Cl₂ | Solid reagent, easier to handle than liquid bromine. |

N-Protection via Tosylation: Strategic Implementation and Influence on Reactivity

The nitrogen atom of the indole ring can be reactive under various conditions, making protection of this position a critical step in many synthetic sequences. The p-toluenesulfonyl (tosyl) group is a robust and widely used protecting group for the indole nitrogen.

The N-tosylation of an indole, including halogenated derivatives, is typically achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base. Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), or potassium hydroxide (B78521) (KOH). The choice of base and solvent can be critical to the success of the reaction. For instance, using a strong, non-nucleophilic base like NaH in an aprotic solvent such as dimethylformamide (DMF) or THF can efficiently deprotonate the indole nitrogen, facilitating the subsequent reaction with TsCl.

The introduction of a 1-tosyl group has several important consequences for the reactivity and stability of the indole ring. As a strong electron-withdrawing group, the tosyl moiety decreases the electron density of the indole nucleus, making it less susceptible to electrophilic attack and oxidation. This enhanced stability is often advantageous in multi-step syntheses.

Furthermore, the tosyl group can act as a directing group in certain reactions. For example, in metalation reactions, the presence of the N-tosyl group can direct lithiation to the C-2 position. However, for the synthesis of 3-functionalized indoles, the primary role of the tosyl group is often protection and stabilization of the indole core during subsequent transformations. The tosyl group can be removed under reductive or strongly basic conditions when desired.

Integrated Synthetic Routes to 3-Bromo-5,7-difluoro-1-tosyl-1H-indole

A plausible and efficient integrated synthetic route to this compound can be constructed from the methodologies discussed above. The synthesis would logically commence with the formation of the 5,7-difluoroindole core, followed by sequential bromination and N-tosylation.

Step 1: Synthesis of 5,7-difluoro-1H-indole

A practical approach to the 5,7-difluoro-1H-indole core is the Fischer indole synthesis starting from 2,4-difluorophenylhydrazine (B56656). This hydrazine (B178648) can be prepared from commercially available 2,4-difluoroaniline via diazotization followed by reduction. The subsequent reaction of 2,4-difluorophenylhydrazine with a suitable carbonyl compound, such as pyruvic acid or an equivalent, under acidic catalysis would yield the desired 5,7-difluoroindole.

Step 2: Regioselective Bromination

The synthesized 5,7-difluoro-1H-indole can then be subjected to regioselective bromination at the C-3 position. Treatment with one equivalent of N-bromosuccinimide (NBS) in THF at a controlled temperature would be expected to afford 3-bromo-5,7-difluoro-1H-indole in good yield.

Step 3: N-Tosylation

The final step in the sequence is the protection of the indole nitrogen with a tosyl group. The 3-bromo-5,7-difluoro-1H-indole would be treated with p-toluenesulfonyl chloride (TsCl) in the presence of a base such as sodium hydride in an anhydrous aprotic solvent like DMF. This reaction would yield the target compound, this compound.

Table 3: Proposed Integrated Synthetic Route

| Step | Starting Material | Reagents and Conditions | Product |

| 1a | 2,4-Difluoroaniline | 1. NaNO₂, HCl; 2. SnCl₂ | 2,4-Difluorophenylhydrazine |

| 1b | 2,4-Difluorophenylhydrazine | Pyruvic acid, H⁺ catalyst | 5,7-Difluoro-1H-indole-2-carboxylic acid |

| 1c | 5,7-Difluoro-1H-indole-2-carboxylic acid | Heat (decarboxylation) | 5,7-Difluoro-1H-indole |

| 2 | 5,7-Difluoro-1H-indole | NBS, THF | 3-Bromo-5,7-difluoro-1H-indole |

| 3 | 3-Bromo-5,7-difluoro-1H-indole | TsCl, NaH, DMF | This compound |

This strategic sequence ensures the regioselective introduction of the desired functionalities while managing the reactivity of the indole core through the timely introduction of the N-tosyl protecting group.

Sequential Introduction of Substituents: Halogenation and N-Protection Strategies

A sequential approach is a common and logical pathway for constructing the target molecule. This strategy typically begins with the synthesis of the core indole ring, followed by a series of functionalization steps. A plausible route involves the initial formation of 5,7-difluoro-1H-indole, which then undergoes protection and halogenation.

The key steps in this linear sequence are:

Synthesis of 5,7-difluoro-1H-indole: This precursor can be synthesized from commercially available 2,4-difluoroaniline through established indole ring-forming reactions.

N-Protection: The indole nitrogen is highly reactive and is typically protected to control regioselectivity in subsequent electrophilic substitution reactions. The p-toluenesulfonyl (tosyl) group is a robust protecting group that also serves as an electron-withdrawing group, modifying the reactivity of the indole ring. The protection is usually achieved by reacting the indole with p-toluenesulfonyl chloride (TsCl) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3). acs.org

C3-Bromination: The C3 position of the N-tosyl-indole is susceptible to electrophilic halogenation. Reagents such as N-Bromosuccinimide (NBS) in a suitable solvent like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are effective for introducing the bromine atom regioselectively at the C3 position.

| Step | Reagents and Conditions | Purpose |

| N-Tosylation | 5,7-difluoro-1H-indole, p-toluenesulfonyl chloride (TsCl), Base (e.g., NaH, K2CO3), Solvent (e.g., DMF, THF) | Protection of the indole nitrogen to direct subsequent reactions and enhance stability. acs.org |

| C3-Bromination | 5,7-difluoro-1-tosyl-1H-indole, N-Bromosuccinimide (NBS), Solvent (e.g., DMF, THF) | Regioselective introduction of a bromine atom at the electron-rich C3 position. |

Convergent Synthetic Approaches for Complex Indole Frameworks

This one-pot reaction typically involves the coupling of an o-iodoaniline with a disubstituted alkyne to construct the 2,3-disubstituted indole core directly. wikipedia.orgnih.gov To synthesize the target compound's framework, this method could be adapted by using a suitably substituted 2-iodo-4,6-difluoroaniline and an alkyne. The regioselectivity of the alkyne insertion is a key consideration, with the bulkier alkyne substituent generally ending up at the C2 position of the indole. ub.edunih.gov Subsequent bromination at C3 would be required if not incorporated in the alkyne partner.

Table of Convergent Synthesis Parameters (Larock Indole Synthesis)

| Component | Example | Role in Synthesis |

|---|---|---|

| Aniline Derivative | 2-Iodo-4,6-difluoroaniline | Provides the benzene (B151609) ring and indole nitrogen. |

| Alkyne Partner | Disubstituted alkyne | Forms the C2-C3 bond and introduces substituents at these positions. |

| Catalyst System | Pd(OAc)2, Ligand (e.g., PPh3) | Catalyzes the C-C and C-N bond-forming cascade. wikipedia.org |

| Base | K2CO3, NaOAc | Facilitates the catalytic cycle. ub.edu |

Advanced Functionalization of Substituted Indoles

The this compound scaffold contains multiple sites amenable to further modification, including the C-Br bond and several C-H bonds. Advanced functionalization techniques, particularly those utilizing transition-metal catalysis or metal-free conditions, provide powerful tools for elaborating this core structure to generate diverse analogs.

Transition Metal-Catalyzed C-H Activation and Functionalization

Transition-metal-catalyzed C-H activation has become an indispensable tool for the direct functionalization of unreactive C-H bonds, offering high atom economy and novel synthetic pathways. nih.govrsc.org For the this compound framework, the C-H bonds at the C2, C4, and C6 positions are potential targets for such transformations.

The N-tosyl group can act as a directing group, guiding the metal catalyst to specific C-H bonds, although its directing capacity is weaker than other specialized groups. Palladium (Pd), Rhodium (Rh), and Ruthenium (Ru) are common catalysts for these reactions, enabling a wide range of transformations including arylation, alkenylation, and acylation. dntb.gov.ua

C2-Functionalization: The C2 position is often targeted due to its inherent reactivity and proximity to the heteroatom. Palladium-catalyzed C2-arylation is a well-established method for functionalizing N-protected indoles.

C4/C6-Functionalization: Functionalization of the benzenoid ring of the indole is more challenging. However, directing-group strategies have enabled site-selective reactions at these positions. The fluorine atoms at C5 and C7 electronically influence the reactivity of the adjacent C4 and C6 C-H bonds, which can be exploited in catalyst design.

Table of Selected C-H Functionalization Reactions on Indoles

| Position | Reaction Type | Catalyst System (Example) | Coupling Partner |

|---|---|---|---|

| C2 | Arylation | Pd(OAc)2 / Ligand | Aryl Halides / Boronic Acids |

| C4 | Alkenylation | [RhCp*Cl2]2 / AgSbF6 | Alkenes |

| C7 | Amidation | Ru(p-cymene)Cl2]2 | Dioxazolones |

Metal-Free Catalysis and Multi-component Reactions for Indole Construction

Growing interest in sustainable chemistry has driven the development of metal-free catalytic systems and multi-component reactions (MCRs). These approaches avoid the cost and potential toxicity associated with transition metals.

Metal-free C-H functionalization can be achieved using strong oxidants or organocatalysts. For instance, metal-free C-H amination of N-Ts-2-alkenylanilines can lead to indole synthesis, showcasing a construction method that avoids metals entirely. acs.org

Multi-component reactions offer a highly efficient, convergent strategy for building molecular complexity in a single step. dergipark.org.tr An innovative two-step, metal-free MCR involves the reaction of anilines, glyoxal (B1671930) dimethyl acetal, formic acid, and an isocyanide, followed by an acid-induced cyclization to yield multi-substituted indole-2-carboxamides. rsc.orgrsc.org Such a strategy could be adapted to use 2,4-difluoroaniline to rapidly construct a highly functionalized 5,7-difluoroindole core. This method is advantageous for its operational simplicity, mild conditions, and use of benign solvents like ethanol. rsc.org

Reactivity and Mechanistic Investigations of 3 Bromo 5,7 Difluoro 1 Tosyl 1h Indole Derivatives

Electronic and Steric Influence of Fluorine Substituents (5,7-difluoro) on Indole (B1671886) Ring Reactivity

The presence of two fluorine atoms on the benzene (B151609) portion of the indole ring profoundly impacts its chemical properties through a combination of inductive and resonance effects. Fluorine is the most electronegative element, leading to a strong electron-withdrawing inductive effect (-I), which deactivates the aromatic ring towards electrophilic attack. Conversely, the lone pairs on the fluorine atoms can be donated into the aromatic π-system, a resonance effect (+R) that is generally weaker than its inductive pull.

Conversely, the electron-withdrawing nature of the fluorine atoms makes the benzene ring more susceptible to nucleophilic aromatic substitution (SNAr). researchgate.net Although the tosyl group and bromo-substituent also influence the electron density, the difluoro substitution pattern particularly activates the carbocyclic ring for attack by strong nucleophiles, should a suitable leaving group be present at another position on the benzene ring. The activating effect of fluorine in SNAr is complex; a fluorine atom meta to the reaction site is activating, while a para fluorine can be slightly deactivating. researchgate.net In the case of 5,7-difluoroindole (B1306068), these effects collectively lower the energy of the Meisenheimer complex intermediate, facilitating nucleophilic attack.

Fluorine substituents can influence the aromaticity of the ring system. While they reduce the diatropic ring current associated with aromaticity due to their electronegativity, they can also enhance stability through orbital interactions. nih.gov The strong inductive effect of the two fluorine atoms polarizes the sigma framework, drawing electron density away from the carbon atoms of the benzene ring. This significantly lowers the electron density of the carbocyclic part of the indole.

Role of the 3-Bromo Substituent in Directed Transformations

The bromine atom at the C-3 position is a key functional group that opens up a vast array of synthetic possibilities, primarily through halogen-metal exchange and palladium-catalyzed cross-coupling reactions.

Halogen-metal exchange is a powerful method for converting aryl halides into organometallic reagents. wikipedia.org The C-3 bromine of the indole ring can be readily exchanged with lithium by treatment with organolithium reagents, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78°C). documentsdelivered.comacs.orgorgsyn.org This process generates a highly reactive 3-lithioindole intermediate.

This lithiated species is a potent nucleophile and can be trapped with a wide variety of electrophiles to install diverse functional groups at the C-3 position. This two-step sequence provides a regioselective method for C-3 functionalization. documentsdelivered.comnih.gov

Table 1: Examples of Electrophilic Quenching Following Halogen-Metal Exchange This table presents typical transformations based on established reactivity patterns for 3-bromoindoles.

| Entry | Electrophile | Resulting C-3 Substituent | Reaction Conditions |

|---|---|---|---|

| 1 | Carbon dioxide (CO₂) | -COOH (Carboxylic acid) | 1. n-BuLi, THF, -78°C; 2. CO₂(s) |

| 2 | Alkyl halide (e.g., CH₃I) | -CH₃ (Methyl) | 1. t-BuLi, THF, -78°C; 2. CH₃I |

| 3 | Aldehyde (e.g., PhCHO) | -CH(OH)Ph (α-hydroxybenzyl) | 1. n-BuLi, THF, -78°C; 2. PhCHO |

| 4 | N,N-Dimethylformamide (DMF) | -CHO (Formyl) | 1. n-BuLi, THF, -78°C; 2. DMF |

The C-3 bromine atom is an excellent substrate for transition-metal-catalyzed cross-coupling reactions. nih.gov These reactions are fundamental in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. Palladium-catalyzed reactions such as the Suzuki-Miyaura, Sonogashira, and Heck couplings are commonly employed to modify the 3-position of bromoindoles. nih.govscielo.brmdpi.com

The Suzuki-Miyaura coupling, which pairs the bromoindole with a boronic acid or ester in the presence of a palladium catalyst and a base, is particularly effective for creating C-C bonds to introduce aryl, heteroaryl, or alkyl groups. nih.govnih.gov The Sonogashira reaction allows for the introduction of alkyne moieties, while the Heck reaction can be used to install vinyl groups.

Table 2: Common Cross-Coupling Reactions at the Indole C-3 Position This table illustrates representative cross-coupling reactions applicable to 3-bromoindoles.

| Reaction Name | Coupling Partner | Typical Catalyst/Base System | Bond Formed |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ or R-B(OR')₂ | Pd(PPh₃)₄ / K₂CO₃ | C(sp²)-C(sp²), C(sp²)-C(sp³) |

| Sonogashira | Terminal alkyne (R-C≡CH) | PdCl₂(PPh₃)₂ / CuI / Et₃N | C(sp²)-C(sp) |

| Heck | Alkene (CH₂=CHR) | Pd(OAc)₂ / P(o-tol)₃ / Et₃N | C(sp²)-C(sp²) |

| Buchwald-Hartwig | Amine (R₂NH) | Pd₂(dba)₃ / BINAP / NaOt-Bu | C(sp²)-N |

Reactivity and Transformation of the 1-Tosyl Protecting Group

The p-toluenesulfonyl (tosyl) group is a widely used protecting group for the indole nitrogen. wikipedia.org It is a strong electron-withdrawing group, which further deactivates the indole ring towards electrophilic attack but increases the acidity of the C-2 proton. Its bulky nature can also provide steric hindrance.

The primary transformation involving the tosyl group is its removal (deprotection) to reveal the N-H functionality. The sulfonamide bond is robust and stable to many reaction conditions, but it can be cleaved under specific, often basic or reductive, conditions. wikipedia.org

Common methods for the deprotection of N-tosyl indoles include treatment with strong bases at elevated temperatures or the use of milder reagents. Cesium carbonate in a mixed solvent system like THF/methanol (B129727) has been shown to be a very mild and efficient method for N-detosylation. researchgate.netresearchgate.net This method is often compatible with a variety of functional groups that might be sensitive to harsher conditions. Other reagents, such as sodium hydride (NaH) in DMF or DMA, have also been reported to effect N-detosylation. lookchem.com Reductive cleavage using agents like magnesium in methanol is another viable strategy. nih.gov The choice of deprotection method depends on the other functional groups present in the molecule. For instance, electron-withdrawing groups on the indole ring, such as the bromo and difluoro substituents in the title compound, can facilitate nucleophilic attack and thus accelerate base-mediated deprotection. researchgate.net

N-Detosylation Methodologies and Compatibility with Other Functional Groups

The removal of the N-tosyl group is a critical step in the synthetic application of N-tosylated indoles. The stability of the N-S bond often necessitates harsh reaction conditions, which can be incompatible with sensitive functional groups. However, several methodologies have been developed for the efficient N-detosylation of indoles under milder conditions, demonstrating compatibility with various substituents, including halogens.

A range of reagents has been successfully employed for this transformation, each with its own set of advantages regarding reaction conditions and functional group tolerance. Electron-withdrawing groups on the indole ring, such as the bromo and fluoro groups in the title compound, are known to facilitate nucleophilic attack at the sulfur atom, thereby promoting the cleavage of the N-tosyl bond. researchgate.net

For instance, the use of cesium carbonate in a mixed solvent system of THF-MeOH has proven to be a very mild and efficient method for the deprotection of N-tosylated indoles. researchgate.net Studies on N-tosyl-5-bromoindole showed that the reaction proceeds to completion, indicating excellent compatibility with the bromo substituent. researchgate.net Similarly, sodium hydride (NaH) in DMA has been reported as an effective and inexpensive reagent for the N-detosylation of a wide array of substituted N-tosylindoles, including those with electron-withdrawing groups. lookchem.com The reaction conditions are generally mild, and the protocol shows good functional group tolerance. lookchem.com

| Reagent System | Solvent | Temperature | Substrate Example | Yield (%) | Reference |

| Cesium Carbonate (Cs2CO3) | THF/MeOH | Ambient | N-tosyl-5-bromoindole | Quantitative | researchgate.net |

| Sodium Hydride (NaH) | DMA | 60 °C | Substituted N-tosylindoles | 52-96 | lookchem.com |

| Sodium Azide (NaN3) | DMF | Ambient | N-tosylindole-4,7-quinones | 82-98 | thieme-connect.de |

| Thioglycolic acid/LiOH | DMF | Ambient | Substituted N-tosylindoles | High | researchgate.net |

Investigating Tosyl Group Migrations and Rearrangements

While the primary goal is often the complete removal of the tosyl group, intramolecular rearrangements involving this moiety can occur under certain reaction conditions. An interesting case of tosyl group migration has been observed during the attempted detosylation of 3-amino-1-(p-tosylamino)indole-2-carbonitriles. researchgate.net Instead of the expected N-detosylation, treatment with K2CO3 or DBU resulted in the migration of the tosyl group from the exocyclic nitrogen to the indole nitrogen. researchgate.net

Such rearrangements are significant as they can lead to unexpected products and offer pathways to novel molecular scaffolds. The mechanism of these migrations can be complex, potentially involving spirocyclic intermediates or transition states, as seen in various radical aryl migrations. rsc.org The propensity for a tosyl group to migrate in a molecule like 3-bromo-5,7-difluoro-1-tosyl-1H-indole would be influenced by several factors:

Electronic Effects: The electron-withdrawing nature of the fluorine atoms at positions 5 and 7 would decrease the electron density of the benzene portion of the indole ring. This could influence the stability of any charged or radical intermediates formed during a potential migration event.

Steric Factors: The substitution pattern on the indole ring can create steric hindrance that may favor or disfavor the formation of the necessary transition states for migration. nih.gov

Reaction Conditions: The choice of base, solvent, and temperature can critically determine the reaction pathway, either leading to direct detosylation or promoting rearrangement.

Investigations into these potential rearrangements could involve subjecting this compound derivatives to various reaction conditions known to promote aryl migrations and carefully analyzing the product mixture for isomers. Mechanistic studies, possibly involving isotopically labeled compounds, could elucidate the precise pathway of the migration. The study of radical aryl migrations, often initiated by photoredox catalysis, provides a framework for understanding potential pathways, which typically involve the formation of a dearomatized spiro intermediate. nih.gov

Probing Reaction Mechanisms via In Situ Spectroscopic and Kinetic Studies

A thorough understanding of the reaction mechanisms for both detosylation and rearrangement is essential for optimizing reaction conditions and controlling product selectivity. In situ spectroscopic techniques are invaluable tools for this purpose, allowing for the observation of reactive intermediates and the real-time monitoring of reaction progress.

Spectroscopic Methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹⁹F NMR are particularly well-suited for studying reactions of this compound. The progress of a detosylation reaction can be followed by observing the disappearance of the signals corresponding to the tosyl group protons and the appearance of the N-H proton signal of the product indole. acs.org Similarly, ¹⁹F NMR can monitor changes in the chemical environment of the fluorine atoms. The formation of any intermediates or rearrangement products with distinct spectral signatures could also be detected. nih.gov

UV-Visible Spectroscopy: The indole chromophore has a characteristic absorption spectrum in the ultraviolet region. jinjingchemical.com Changes to the indole electronic system, such as the removal of the electron-withdrawing tosyl group or a rearrangement of the aromatic system, would lead to shifts in the absorption maxima (λmax), which can be monitored over time. nih.gov

Infrared (IR) Spectroscopy: The progress of N-detosylation can be followed by monitoring the disappearance of the characteristic S=O stretching vibrations of the sulfonyl group and the appearance of the N-H stretching vibration of the resulting indole.

Kinetic Studies: By systematically varying the concentrations of reactants and catalysts and monitoring the reaction rate, the order of the reaction with respect to each component can be determined. acs.org For example, a kinetic study of a detosylation reaction would help to establish whether the nucleophile is involved in the rate-determining step. Performing these studies at different temperatures allows for the determination of activation parameters, such as the activation energy (Ea), which provides deeper insight into the transition state of the reaction. These empirical data are crucial for proposing and validating a plausible reaction mechanism.

Computational and Theoretical Studies on Substituted Indoles with Features of 3 Bromo 5,7 Difluoro 1 Tosyl 1h Indole

Electronic Structure and Molecular Orbital Analysis

Frontier molecular orbital (FMO) theory is a cornerstone of computational chemistry for predicting the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. DFT and ab initio calculations are powerful tools for determining the energies and spatial distributions of these orbitals. researchgate.net For substituted indoles, the HOMO is typically localized on the indole (B1671886) ring, indicating its propensity to act as a nucleophile in electrophilic substitution reactions. researchgate.net

The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter that correlates with the chemical reactivity and stability of a molecule. niscpr.res.inniscpr.res.in A smaller HOMO-LUMO gap generally implies higher reactivity. In the case of 3-bromo-5,7-difluoro-1-tosyl-1H-indole, the electron-withdrawing nature of the bromo, fluoro, and tosyl substituents is expected to lower the energy of both the HOMO and LUMO. However, the precise effect on the HOMO-LUMO gap would require specific calculations for this molecule. Studies on other substituted indoles have shown that electron-withdrawing groups can influence the rate of reactions. researchgate.net

Table 1: Representative Frontier Molecular Orbital Energies for Substituted Indoles (Illustrative Data)

| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |

| Indole | -5.5 | -0.2 | 5.3 |

| 5-Bromoindole | -5.7 | -0.5 | 5.2 |

| 1-Tosylindole | -5.9 | -0.8 | 5.1 |

Note: This table presents illustrative data based on general trends observed in substituted indoles and is not specific to this compound.

The introduction of halogen atoms and a tosyl group significantly perturbs the electron density distribution across the indole scaffold. The high electronegativity of the fluorine atoms at positions 5 and 7, and the bromine atom at position 3, leads to a withdrawal of electron density from the indole ring through inductive effects. This results in a more electron-deficient aromatic system.

The tosyl group at the N1 position is also strongly electron-withdrawing. This effect is due to the sulfonyl group, which can delocalize the nitrogen lone pair electrons, thereby reducing the electron density of the indole ring. Computational methods such as Natural Population Analysis (NPA) or Mulliken population analysis can be used to quantify the partial atomic charges on each atom, providing a detailed picture of the charge distribution. rsc.org This analysis is crucial for understanding intermolecular interactions and predicting sites susceptible to nucleophilic or electrophilic attack. For instance, the reduced electron density at the C3 position due to the bromine atom might influence its reactivity in certain reactions. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The conformational flexibility of this compound is largely associated with the rotation around the N-S bond of the tosyl group. Computational methods can be employed to perform a systematic conformational analysis to identify the most stable conformers and the energy barriers between them. documentsdelivered.com This is achieved by mapping the potential energy surface (PES) as a function of key dihedral angles. libretexts.orgnih.gov

The PES provides a landscape of the molecule's energy as its geometry changes. researchgate.net For this compound, the orientation of the tosyl group relative to the indole ring will have steric and electronic consequences. The identification of the global minimum energy conformation is essential for accurate predictions of the molecule's properties and reactivity. X-ray crystallography and NMR spectroscopy, in conjunction with computational studies, have been used to investigate the conformational preferences of similar N-tosylated indoles. documentsdelivered.com

Mechanistic Insights from Computational Chemistry

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions, providing information about transition states and reaction pathways that are often difficult to probe experimentally. copernicus.orgcopernicus.org

For reactions involving this compound, such as nucleophilic substitution or metal-catalyzed cross-coupling reactions, computational methods can be used to map out the entire reaction pathway. This involves locating the structures of reactants, intermediates, transition states, and products. nih.govresearchgate.net The transition state is a critical point on the reaction coordinate, representing the energy maximum along the reaction pathway. researchgate.net The geometry of the transition state provides crucial information about the bond-making and bond-breaking processes.

For example, in a hypothetical nucleophilic aromatic substitution reaction, computational studies could determine whether the reaction proceeds through a Meisenheimer complex and could characterize the structure and stability of this intermediate.

The substituents on the indole ring have a profound impact on the kinetics and thermodynamics of a reaction. mdpi.com The electron-withdrawing nature of the bromo, fluoro, and tosyl groups in this compound would be expected to influence the activation energies and reaction enthalpies of various transformations.

By calculating the Gibbs free energy of activation (ΔG‡) and the Gibbs free energy of reaction (ΔGr), computational chemistry can provide quantitative predictions of reaction rates and equilibria. researchgate.net For instance, the electron-withdrawing substituents would likely make the indole ring more susceptible to nucleophilic attack, potentially lowering the activation barrier for such reactions. Conversely, these groups would deactivate the ring towards electrophilic substitution. A systematic computational study could involve comparing the reaction profiles of unsubstituted indole with this compound to quantify the electronic and steric effects of the substituents on reactivity.

Theoretical Evaluation of Solvent Effects on Reaction Dynamics and Molecular Interactions

The solvent environment plays a critical role in dictating the course and speed of chemical reactions, as well as influencing the stability and properties of molecules through various intermolecular interactions. For substituted indoles, such as those with the structural features of this compound, computational and theoretical studies are indispensable for elucidating the complex interplay between the solute and solvent molecules at a molecular level. These studies provide insights into reaction dynamics, transition state stabilization, and non-covalent interactions that are often difficult to probe experimentally.

The influence of a solvent on a chemical reaction can be broadly categorized into two types: non-specific and specific solvent effects. Non-specific effects arise from the bulk properties of the solvent, such as its polarity and polarizability, which can be modeled using continuum solvation models. Specific effects, on the other hand, involve direct interactions between the solute and individual solvent molecules, such as hydrogen bonding, which often require the inclusion of explicit solvent molecules in theoretical calculations.

Influence of Solvent Polarity on Reaction Kinetics

The polarity of the solvent can significantly alter the energy landscape of a reaction. For reactions involving polar or charged species, a polar solvent can stabilize the transition state more than the reactants, thereby lowering the activation energy and accelerating the reaction rate. Conversely, if the reactants are more polar than the transition state, a polar solvent will preferentially solvate the reactants, increasing the activation energy and slowing the reaction.

Computational methods, particularly Density Functional Theory (DFT), are frequently employed to calculate the activation energies of reactions in different solvent environments. The Polarizable Continuum Model (PCM) is a widely used implicit solvation model that treats the solvent as a continuous dielectric medium. This approach allows for the efficient calculation of solvation energies and their impact on reaction barriers. For substituted indoles, the presence of electron-withdrawing groups like tosyl and halogens can lead to significant dipole moments in both the ground and transition states, making their reactions sensitive to solvent polarity.

For instance, in electrophilic substitution reactions at the C3 position of the indole ring, the transition state often possesses a more developed positive charge compared to the reactants. A polar solvent would be expected to stabilize this charge-separated transition state, thus increasing the reaction rate. Theoretical calculations can quantify this effect by comparing the calculated activation energies in solvents of varying dielectric constants.

Table 1: Representative Theoretical Data on the Effect of Solvent Polarity on the Activation Energy of a Hypothetical Electrophilic Substitution on a Substituted Indole

| Solvent | Dielectric Constant (ε) | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| n-Hexane | 1.88 | 25.2 |

| Dichloromethane (B109758) | 8.93 | 21.5 |

| Acetone | 20.7 | 19.8 |

| Acetonitrile | 37.5 | 18.9 |

| Water | 78.4 | 17.3 |

Note: The data in this table is illustrative and represents typical trends observed in computational studies of solvent effects on polar reactions.

Specific Solute-Solvent Interactions

To accurately model these specific interactions, explicit solvent models are often used in conjunction with implicit models or in full molecular dynamics (MD) simulations. In these approaches, a number of solvent molecules are explicitly included in the quantum mechanical calculation, allowing for the direct simulation of hydrogen bonds and other specific short-range interactions. MD simulations, in particular, can provide a dynamic picture of the solvation shell around the indole derivative and identify preferential binding sites for solvent molecules. nih.gov

For example, a theoretical investigation of indole and its binary combination with dichloromethane in various solvents was computed to track the impact of molecular interactions on spectral characteristics. nih.gov The study utilized DFT to calculate the geometry in different solvents and found that in transitioning from the plain drug to complexes, different modes of indole display a substantial shift in peak location. nih.gov

Computational Methods for Evaluating Solvent Effects

A variety of computational techniques are available to theoretical chemists for studying solvent effects. The choice of method depends on the desired accuracy and the computational cost.

Implicit Solvation Models (Continuum Models): As mentioned, models like PCM are computationally efficient and effective for capturing the effects of bulk solvent polarity. They are widely used for initial screenings of solvent effects on reaction energies and geometries.

Explicit Solvation Models (Cluster Models): In this approach, the solute and a small number of solvent molecules are treated with quantum mechanics. This method is well-suited for studying reactions where specific solute-solvent interactions in the first solvation shell are crucial.

Quantum Mechanics/Molecular Mechanics (QM/MM): This hybrid approach treats the chemically active part of the system (e.g., the indole derivative and key interacting solvent molecules) with a high level of quantum mechanics, while the rest of the solvent is modeled using a less computationally expensive molecular mechanics force field. This allows for the simulation of larger systems while retaining quantum mechanical accuracy for the region of interest.

Ab Initio Molecular Dynamics (AIMD): In AIMD, the forces on the atoms are calculated "on the fly" using quantum mechanics at each step of a molecular dynamics simulation. This method provides a highly accurate description of the dynamic evolution of the solvated system, including bond-breaking and bond-forming events, but is computationally very demanding.

Theoretical studies on the interaction between indole and dichloromethane have employed DFT and quantum topological descriptors to understand the nature of the interaction. nih.gov Furthermore, atom-centered density matrix propagation (ADMP) molecular dynamic calculations have been used to confirm that geometries optimized through DFT match the global minima effectively. nih.gov MD simulations have also indicated that indole is more stable in solvents like water and methanol (B129727). nih.gov

Advanced Spectroscopic and Structural Characterization of 3 Bromo 5,7 Difluoro 1 Tosyl 1h Indole and Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone for the structural analysis of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

Comprehensive Analysis of ¹H, ¹³C, and ¹⁹F NMR Spectra for Positional and Stereochemical Assignments

For instance, in a related compound, 3-bromo-5-chloro-7-fluoro-1-tosyl-1H-indole, the proton NMR spectrum in DMSO-d₆ shows distinct signals that can be assigned to the indole (B1671886) and tosyl moieties. Key signals include a singlet for the C2-H proton at approximately 8.28 ppm, doublets for the tosyl group's aromatic protons around 7.86 ppm and 7.41-7.50 ppm, and a signal for the C6-H at 7.36 ppm. The methyl protons of the tosyl group typically appear as a singlet around 2.35 ppm.

Based on the analysis of various substituted indoles, a predicted ¹H NMR spectrum for 3-bromo-5,7-difluoro-1-tosyl-1H-indole in a suitable deuterated solvent would exhibit characteristic signals. The proton at the C2 position is expected to be a singlet in the downfield region. The proton at the C4 position would likely appear as a triplet, and the C6 proton as a doublet of doublets, both influenced by coupling to the adjacent fluorine atoms. The aromatic protons of the tosyl group would present as two doublets, and the methyl protons as a singlet.

The ¹³C NMR spectrum is equally crucial for confirming the carbon framework. The carbons bearing fluorine atoms (C5 and C7) would show characteristic splitting due to carbon-fluorine coupling. The C3 carbon, attached to the bromine atom, would have a chemical shift in the range typical for carbons bonded to bromine.

¹⁹F NMR spectroscopy provides direct information about the fluorine atoms. For this compound, two distinct signals would be expected, corresponding to the fluorine atoms at the C5 and C7 positions, with their chemical shifts and coupling constants providing further structural confirmation.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 | Singlet | ~8.3 |

| H-4 | Triplet | ~7.5 |

| H-6 | Doublet of Doublets | ~7.2 |

| Tosyl-H (ortho to SO₂) | Doublet | ~7.8 |

| Tosyl-H (meta to SO₂) | Doublet | ~7.4 |

Note: These are predicted values based on analogs and may vary depending on the solvent and experimental conditions.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and to elucidate the complete connectivity and spatial relationships within the molecule, a suite of two-dimensional NMR experiments is indispensable.

COSY (Correlation Spectroscopy): This experiment would reveal the proton-proton coupling network. For this compound, COSY would be instrumental in confirming the connectivity between the H-4 and H-6 protons through long-range coupling, as well as the connectivity within the tosyl group's aromatic ring.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of the carbon signals for C2, C4, C6, and the carbons of the tosyl group based on the assignments of their attached protons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY experiments reveal through-space proximity of protons. This can be used to confirm the stereochemistry and conformation of the molecule. For instance, NOE correlations between the H-2 proton and the protons of the tosyl group could provide insights into the rotational orientation of the tosyl group relative to the indole ring.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry is a powerful tool for determining the elemental composition of a molecule with high accuracy and for gaining insights into its structure through fragmentation analysis.

Accurate Mass Determination for Elemental Composition

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the unambiguous determination of the elemental composition of this compound. The calculated exact mass for the molecular formula C₁₅H₁₀BrF₂NO₂S can be compared with the experimentally determined mass to confirm the identity of the compound. For a related compound, 3-bromo-5-chloro-7-fluoro-1-tosyl-1H-indole, the [M-H]⁻ ion was observed at m/z 399.9, consistent with its calculated mass.

Table 2: Predicted HRMS Data for this compound

| Molecular Formula | Calculated Exact Mass [M+H]⁺ |

|---|

Fragmentation Pathway Analysis for Structural Elucidation

The fragmentation pattern observed in the mass spectrum provides valuable structural information. The fragmentation of this compound under mass spectrometric conditions would be expected to involve characteristic losses of functional groups. Common fragmentation pathways for N-tosylated indoles include the cleavage of the N-S bond, leading to the formation of a tosyl radical or cation (m/z 155) and the indole fragment. Further fragmentation of the indole core could involve the loss of the bromine atom and other characteristic cleavages. Analyzing these fragmentation patterns helps to confirm the presence and connectivity of the different structural motifs within the molecule.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to the various functional groups.

Key expected vibrational frequencies include:

S=O stretching: Strong absorption bands for the symmetric and asymmetric stretching of the sulfonyl group, typically found in the regions of 1350-1300 cm⁻¹ and 1160-1120 cm⁻¹.

C-F stretching: Strong absorptions in the fingerprint region, typically between 1400 cm⁻¹ and 1000 cm⁻¹, corresponding to the carbon-fluorine bonds.

Aromatic C=C stretching: Multiple bands of variable intensity in the 1600-1450 cm⁻¹ region.

C-N stretching: Bands in the 1350-1250 cm⁻¹ region.

C-H stretching: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while the methyl C-H stretching of the tosyl group would be observed around 2950-2850 cm⁻¹.

Table 3: Predicted FTIR Absorption Bands for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | >3000 |

| Aliphatic C-H Stretch (Tosyl-CH₃) | 2950-2850 |

| Aromatic C=C Stretch | 1600-1450 |

| Asymmetric SO₂ Stretch | 1350-1300 |

| Symmetric SO₂ Stretch | 1160-1120 |

Identification of Characteristic Vibrational Modes of the Indole Skeleton and Substituents

The vibrational properties of this compound can be understood through infrared (IR) and Raman spectroscopy, which identify characteristic frequencies corresponding to the stretching and bending modes of its constituent functional groups. While a complete experimental spectrum for this specific molecule is not detailed in the public domain, a comprehensive assignment can be compiled from data on closely related substituted indoles and the known vibrational frequencies of its specific substituents.

The indole skeleton presents several characteristic bands. Aromatic C-H stretching vibrations are typically observed in the 3100–3000 cm⁻¹ region. The carbon-carbon stretching vibrations within the fused aromatic rings give rise to a series of bands, commonly found between 1600–1585 cm⁻¹ and 1500–1400 cm⁻¹. Out-of-plane C-H bending vibrations, which are also characteristic of the aromatic system, appear in the 900–675 cm⁻¹ range.

The tosyl group introduces strong and distinctive vibrational modes. The most prominent are the asymmetric and symmetric stretching vibrations of the sulfonyl (SO₂) moiety. The asymmetric stretch typically appears in the 1364 cm⁻¹ region, while the symmetric stretch is found near 1118 cm⁻¹. A strong absorption corresponding to the S-O-C linkage can be identified around 815 cm⁻¹. Additionally, the aromatic ring of the tosyl group contributes its own characteristic C=C stretching bands near 1616 cm⁻¹.

The halogen substituents also have signature vibrational frequencies. The C-F stretching vibrations for aromatic fluorides typically result in strong absorptions in the 1400-1000 cm⁻¹ range, though they can be difficult to distinguish in the complex fingerprint region. The C-Br stretching vibration is found at lower wavenumbers, generally in the 690–515 cm⁻¹ region.

Table 1: Characteristic Vibrational Modes for Substituted 1-Tosyl-1H-indoles

| Functional Group/Moiety | Vibrational Mode | Typical Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Indole Ring | Aromatic C-H Stretch | 3100–3000 | Medium to Strong |

| Indole Ring | Aromatic C=C Stretch | 1600–1400 | Medium |

| Tosyl Group | Asymmetric SO₂ Stretch | ~1364 | Strong |

| Tosyl Group | Symmetric SO₂ Stretch | ~1118 | Strong |

| Tosyl Group | Aromatic C=C Stretch | ~1616 | Medium |

| Fluoro Substituent | Aromatic C-F Stretch | 1400-1000 | Strong |

| Bromo Substituent | Aromatic C-Br Stretch | 690–515 | Medium |

X-ray Crystallography for Solid-State Structure Determination

While the specific crystal structure of this compound is not publicly available, its solid-state molecular geometry and packing can be reliably inferred from single-crystal X-ray diffraction studies of closely related analogs, such as other bromo-substituted 1-(phenylsulfonyl)-1H-indole derivatives. These studies provide precise data on molecular conformation, bond parameters, and the nature of intermolecular forces that govern the crystal lattice.

Crystallographic analyses of various 1-tosyl-indole derivatives consistently reveal a key conformational feature: the phenyl ring of the tosyl group is oriented nearly perpendicular to the plane of the indole ring system. Dihedral angles between these two planar systems are typically found in the range of 72° to 88°. This orthogonal arrangement minimizes steric hindrance between the two bulky aromatic moieties. The indole ring system itself is generally found to be essentially planar.

Bond lengths and angles within the molecule conform to expected values for their respective bond types. The geometry around the sulfur atom in the sulfonyl group is tetrahedral. Representative bond lengths for analogous structures are detailed in the table below.

Table 2: Representative Bond Lengths and Angles from Analogous Crystal Structures

| Parameter | Bond/Angle | Typical Value |

|---|---|---|

| Bond Length (Å) | S=O | 1.42 - 1.44 Å |

| S-N | 1.65 - 1.68 Å | |

| S-C (aromatic) | 1.75 - 1.77 Å | |

| C-Br | 1.88 - 1.91 Å | |

| Bond Angle (°) | O=S=O | 119 - 121° |

| N-S-C | 105 - 108° |

The crystal packing of substituted 1-tosyl-indoles is stabilized by a network of weak intermolecular interactions. These non-covalent forces dictate the three-dimensional supramolecular architecture. Common interactions observed in the crystal structures of analogs include C-H⋯O hydrogen bonds, where hydrogen atoms from the indole or tosyl rings interact with the oxygen atoms of the sulfonyl group. Furthermore, π-π stacking interactions between adjacent indole and/or phenyl rings and C-H⋯π interactions are significant in stabilizing the crystal lattice.

Of particular importance in this compound is the potential for halogen bonding . A halogen bond is a non-covalent interaction where a halogen atom (X) acts as a Lewis acidic "donor" to a Lewis basic "acceptor" (Y), forming a linear R-X···Y arrangement. This occurs due to a region of positive electrostatic potential, known as a σ-hole, on the halogen atom opposite the R-X covalent bond. The bromine atom at the C3 position is a capable halogen bond donor. In related crystal structures, short contacts between bromine and electron-rich atoms (like oxygen or other halogens) are observed, with Br···O distances often shorter than the sum of their van der Waals radii. For instance, interactions where a bromine atom forms short contacts with carbonyl oxygen atoms have been documented.

Applications in Advanced Synthetic Organic Chemistry and Materials Science

A Platform for Diverse Chemical Transformations

The strategic placement of functional groups on 3-bromo-5,7-difluoro-1-tosyl-1H-indole renders it an ideal starting material for the synthesis of a wide array of more complex molecules. The bromine atom at the C3-position is particularly amenable to a variety of cross-coupling reactions, allowing for the introduction of new carbon-carbon and carbon-heteroatom bonds.

Precursor for the Synthesis of Novel Indole-Based Scaffolds

The primary utility of this compound lies in its role as a precursor for the synthesis of novel indole-based scaffolds. The C3-bromo substituent serves as a convenient handle for derivatization, enabling chemists to introduce a wide range of functionalities. For instance, this compound can be readily transformed into other indole (B1671886) derivatives through reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, thereby providing access to a diverse chemical space of substituted indoles that are of significant interest in medicinal chemistry and drug discovery.

The synthesis of this compound itself is typically achieved through the bromination of the corresponding 5,7-difluoro-1-tosyl-1H-indole using a mild brominating agent like N-bromosuccinimide (NBS). This straightforward preparation further enhances its appeal as a versatile starting material.

Utility in the Construction of Complex Polycyclic Systems

Beyond the synthesis of simple substituted indoles, this compound has shown potential in the construction of more intricate polycyclic systems. The reactivity of the C3-bromo group allows for its participation in intramolecular cyclization reactions, leading to the formation of fused ring systems incorporating the indole nucleus. Such polycyclic indole derivatives are common motifs in a variety of biologically active natural products and pharmaceutical agents. The strategic use of this building block in cascade reactions can facilitate the rapid assembly of molecular complexity from a relatively simple starting material.

Contribution to the Development of New Indole Functionalization Methodologies

The study of the reactivity of this compound has contributed to the broader understanding and development of new methodologies for the functionalization of the indole core. The predictable reactivity of the C3-bromo position allows it to be used as a model substrate for optimizing new cross-coupling protocols and other carbon-carbon and carbon-heteroatom bond-forming reactions. These methodological advancements are not only applicable to this specific compound but can also be extended to a wider range of substituted indoles, thus expanding the synthetic chemist's toolkit for accessing novel indole-containing molecules.

The presence of the electron-withdrawing fluorine atoms on the benzene (B151609) ring can influence the reactivity of the indole core, providing insights into the electronic effects on various chemical transformations. This allows for a more nuanced understanding of reaction mechanisms and can guide the development of more efficient and selective synthetic methods.

Exploration in Materials Science and Organic Optoelectronic Applications

While the primary applications of this compound have been in the realm of synthetic organic chemistry, its structural features suggest potential for its use in materials science. The indole nucleus is a well-known component of various organic electronic materials, and the ability to systematically modify its structure through the C3-bromo position opens up avenues for the synthesis of novel organic semiconductors and fluorescent materials.

The introduction of fluorine atoms can enhance the electron-accepting properties of the molecule and improve the stability and performance of organic electronic devices. By incorporating this fluorinated indole building block into larger conjugated systems, it may be possible to tune the optical and electronic properties of the resulting materials for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). Further research in this area could unlock the potential of this compound and its derivatives as key components in next-generation organic electronic devices.

Future Research Directions and Unresolved Challenges in Substituted Indole Chemistry

Further investigation into the application of this building block in the synthesis of complex natural products and medicinally relevant compounds is warranted. The development of novel cascade reactions initiated from this compound could provide rapid access to intricate molecular architectures that would be challenging to synthesize through traditional linear approaches.

In the field of materials science, a more systematic study of the photophysical and electronic properties of polymers and small molecules derived from this fluorinated indole is needed to fully assess their potential in organic optoelectronics. Unresolved challenges include achieving precise control over the morphology and packing of these materials in thin films, which is crucial for optimizing device performance.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-bromo-5,7-difluoro-1-tosyl-1H-indole, and how can reaction yields be improved?

- Methodological Answer : The synthesis of halogenated indoles often involves sequential functionalization. For bromo and fluoro substituents, electrophilic aromatic substitution (EAS) or transition-metal-catalyzed cross-coupling reactions are common. The tosyl group is typically introduced via nucleophilic substitution using p-toluenesulfonyl chloride under basic conditions (e.g., NaH in THF) . To optimize yields:

- Use CuI-catalyzed azide-alkyne cycloaddition (CuAAC) for regioselective triazole formation, as demonstrated in analogous indole syntheses (46–50% yields) .

- Employ PEG-400:DMF solvent mixtures to enhance reaction homogeneity and reduce side reactions .

- Purify intermediates via flash chromatography (e.g., 70:30 EtOAc:hexanes) and remove residual DMF by vacuum heating .

Q. Which analytical techniques are most reliable for structural confirmation of this compound?

- Methodological Answer : A combination of techniques ensures accuracy:

- NMR Spectroscopy : Use , , and NMR to confirm substituent positions. For example, NMR signals near -114 ppm indicate aromatic fluorine , while tosyl protons appear as a singlet at ~7.7 ppm .

- High-Resolution Mass Spectrometry (HRMS) : FAB-HRMS or ESI-HRMS can verify molecular ions (e.g., [M+H]) with <5 ppm error .

- TLC Monitoring : Use EtOAc:hexanes (70:30) to track reaction progress and confirm purity (R ~0.22–0.30) .

Advanced Research Questions

Q. How can contradictory NMR data arising from rotational isomers or solvent effects be resolved?

- Methodological Answer :

- Variable-Temperature NMR : Cool samples to -40°C to slow bond rotation and resolve overlapping signals (e.g., tosyl group conformers) .

- 2D NMR Techniques : Use NOESY or HSQC to assign ambiguous peaks. For example, - coupling in NOESY can clarify fluorine placement .

- Computational Modeling : Compare experimental shifts with DFT-calculated NMR spectra (e.g., using Gaussian or ORCA) to validate assignments .

Q. What strategies mitigate low yields in multi-step syntheses involving halogenated intermediates?

- Methodological Answer :

- Protecting Group Strategy : Temporarily shield reactive sites (e.g., NH indole) with Boc or Fmoc groups during halogenation steps .

- Sequential Halogenation : Prioritize fluorine introduction before bromination, as fluorine’s strong electron-withdrawing effects can direct subsequent EAS .

- Byproduct Management : Use scavengers like polymer-supported triphenylphosphine to remove excess halogenating agents .

Q. How can X-ray crystallography resolve ambiguities in substituent positioning for this compound?

- Methodological Answer :

- Crystallization Optimization : Co-crystallize with heavy atoms (e.g., iodine derivatives) to enhance diffraction quality .

- Refinement Software : Use SHELXL for small-molecule refinement, leveraging its robust handling of disordered atoms and twin detection .

- Validation Tools : Cross-check results with OLEX2’s graphical interface to visualize electron density maps and adjust torsion angles .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

- Methodological Answer :

- DFT Calculations : Model reaction pathways (e.g., Suzuki-Miyaura coupling) to identify transition states and activation energies. Basis sets like 6-31G(d) are suitable for bromine-containing systems .

- Docking Studies : For biological applications, use AutoDock Vina to simulate interactions with target enzymes (e.g., cytochrome P450) .

Data Analysis and Contradiction Management

Q. How should researchers address discrepancies between experimental and computational spectral data?

- Methodological Answer :

- Solvent Correction : Apply solvent effect models (e.g., COSMO-RS) to computational data to align with experimental conditions .

- Error Analysis : Quantify systematic errors (e.g., HRMS calibration drift) and repeat measurements under controlled humidity/temperature .

Q. What statistical approaches optimize reaction conditions for halogenated indoles?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.